molecular formula C16H21N3O2 B14017725 4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-4-piperidinol CAS No. 495415-67-3

4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-4-piperidinol

Cat. No.: B14017725
CAS No.: 495415-67-3
M. Wt: 287.36 g/mol
InChI Key: DUHFIVKIHAGKTI-UHFFFAOYSA-N
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Description

4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-4-piperidinol is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-4-piperidinol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a naphthyridine derivative, the methoxy group can be introduced via methylation reactions. Subsequent steps involve the formation of the piperidine ring through cyclization reactions, often using catalysts and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions are crucial to achieve efficient and cost-effective production. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-4-piperidinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols or amines. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-4-piperidinol has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties are explored for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-4-piperidinol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on its specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

What sets 4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-4-piperidinol apart is its unique combination of functional groups and structural features.

Properties

CAS No.

495415-67-3

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

4-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]piperidin-4-ol

InChI

InChI=1S/C16H21N3O2/c1-21-14-3-2-13-15(19-14)12(5-9-18-13)4-6-16(20)7-10-17-11-8-16/h2-3,5,9,17,20H,4,6-8,10-11H2,1H3

InChI Key

DUHFIVKIHAGKTI-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=CN=C2C=C1)CCC3(CCNCC3)O

Origin of Product

United States

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